(2S)-2-aminobutane-1-thiol hydrochloride
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Overview
Description
(2S)-2-aminobutane-1-thiol hydrochloride is a chemical compound with significant applications in various fields of science and industry. It is a derivative of butane, featuring an amino group at the second carbon and a thiol group at the first carbon, with the hydrochloride salt form enhancing its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-aminobutane-1-thiol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with (S)-2-aminobutan-1-ol.
Thiol Group Introduction: The hydroxyl group of (S)-2-aminobutan-1-ol is converted into a thiol group through a series of reactions, often involving the use of thiolating agents such as thiourea.
Hydrochloride Formation: The final step involves the conversion of the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing batch reactors for the thiolation process.
Purification: Employing techniques such as crystallization or distillation to purify the compound.
Quality Control: Ensuring the final product meets the required purity standards through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-aminobutane-1-thiol hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form butylamine derivatives.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or iodine can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution Reactions: Halogenating agents or alkylating agents can be used under mild conditions.
Major Products
Disulfides: Formed through oxidation of the thiol group.
Butylamine Derivatives: Resulting from reduction reactions.
Substituted Amines and Thiols: Products of nucleophilic substitution reactions.
Scientific Research Applications
(2S)-2-aminobutane-1-thiol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-aminobutane-1-thiol hydrochloride involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Protein Modification: The thiol group can form covalent bonds with cysteine residues in proteins, altering their function.
Pathways Involved: It can affect signaling pathways by modifying key proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-aminobutane-1-ol: Similar structure but with a hydroxyl group instead of a thiol group.
(2S)-2-aminobutane-1-thiol: The free base form without the hydrochloride salt.
(2S)-2-aminobutane-1-sulfonic acid: An oxidized form of the thiol derivative.
Uniqueness
(2S)-2-aminobutane-1-thiol hydrochloride is unique due to its combination of an amino group and a thiol group, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications.
Properties
CAS No. |
114179-98-5 |
---|---|
Molecular Formula |
C4H12ClNS |
Molecular Weight |
141.7 |
Purity |
95 |
Origin of Product |
United States |
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